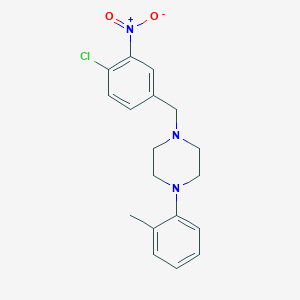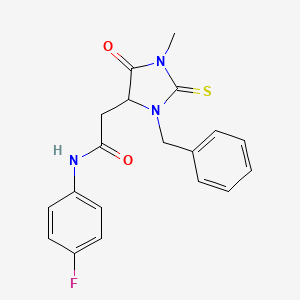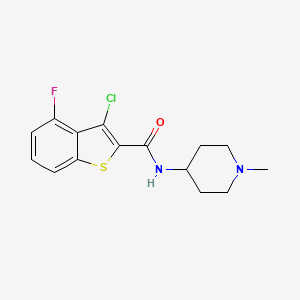![molecular formula C22H36N2O2 B4995732 (2Z)-5-methyl-2-[[6-[[(Z)-(4-methyl-2-oxocyclohexylidene)methyl]amino]hexylamino]methylidene]cyclohexan-1-one](/img/structure/B4995732.png)
(2Z)-5-methyl-2-[[6-[[(Z)-(4-methyl-2-oxocyclohexylidene)methyl]amino]hexylamino]methylidene]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-5-methyl-2-[[6-[[(Z)-(4-methyl-2-oxocyclohexylidene)methyl]amino]hexylamino]methylidene]cyclohexan-1-one is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-methyl-2-[[6-[[(Z)-(4-methyl-2-oxocyclohexylidene)methyl]amino]hexylamino]methylidene]cyclohexan-1-one involves multiple steps, starting from simpler organic molecules. The key steps typically include the formation of the cyclohexanone ring, followed by the introduction of the methyl and amino groups through various organic reactions such as alkylation, amination, and condensation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques, such as chromatography and crystallization, to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-5-methyl-2-[[6-[[(Z)-(4-methyl-2-oxocyclohexylidene)methyl]amino]hexylamino]methylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to favor the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z)-5-methyl-2-[[6-[[(Z)-(4-methyl-2-oxocyclohexylidene)methyl]amino]hexylamino]methylidene]cyclohexan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules. Its ability to interact with various biological targets makes it a valuable tool in biochemical studies.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mécanisme D'action
The mechanism of action of (2Z)-5-methyl-2-[[6-[[(Z)-(4-methyl-2-oxocyclohexylidene)methyl]amino]hexylamino]methylidene]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclohexanone derivatives and molecules with similar functional groups, such as:
- (2E,6E)-2,6-Bis(4-methylbenzylidene)cyclohexanone
- (R,Z)-2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-1-ol
Uniqueness
What sets (2Z)-5-methyl-2-[[6-[[(Z)-(4-methyl-2-oxocyclohexylidene)methyl]amino]hexylamino]methylidene]cyclohexan-1-one apart is its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(2Z)-5-methyl-2-[[6-[[(Z)-(4-methyl-2-oxocyclohexylidene)methyl]amino]hexylamino]methylidene]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O2/c1-17-7-9-19(21(25)13-17)15-23-11-5-3-4-6-12-24-16-20-10-8-18(2)14-22(20)26/h15-18,23-24H,3-14H2,1-2H3/b19-15-,20-16- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPZUSSZOFCTNT-IKBKFCNISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CNCCCCCCNC=C2CCC(CC2=O)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(=O)/C(=C\NCCCCCCN/C=C/2\C(=O)CC(CC2)C)/CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4995666.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B4995674.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B4995689.png)
![N,N-diethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline](/img/structure/B4995692.png)
![N-[[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl]-2-chlorobenzamide](/img/structure/B4995701.png)
![2-(benzyl{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B4995710.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]tetrahydro-2-furancarbohydrazide](/img/structure/B4995716.png)
![N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B4995718.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4995720.png)

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-methylphenyl)-2-naphthalenesulfonamide](/img/structure/B4995747.png)

![2-[4-(4-Chlorophenoxy)butylamino]ethanol](/img/structure/B4995761.png)
